

A Technical Guide to the Crystal Structure of 2-Hydroxy-3-methoxybenzoic Acid

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Compound of Interest

Compound Name: 2-Hydroxy-3-methoxybenzoic acid

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This technical guide provides an in-depth analysis of the single-crystal X-ray diffraction studies of **2-Hydroxy-3-methoxybenzoic acid** (also known as o-vanillic acid). The ability of this molecule to act as both a hydrogen-bond donor and acceptor makes it a subject of significant interest in supramolecular chemistry and materials science. The crystallization solvent plays a crucial role in determining the final solid-state structure, leading to the formation of distinct anhydrous and monohydrated crystalline forms, each with unique supramolecular assemblies.

Part 1: Anhydrous Crystal Structure

The anhydrous form of **2-Hydroxy-3-methoxybenzoic acid** is obtained from a methanol solution. Its structure is characterized by a robust hydrogen-bonding motif that forms centrosymmetric dimers, which are further organized by π - π stacking interactions.

Experimental Protocol: Anhydrous Form

Synthesis and Crystallization: **2-Hydroxy-3-methoxybenzoic acid** was dissolved in hot methanol with stirring. The resulting solution was allowed to undergo slow evaporation at room temperature over several days, which yielded yellow, single crystals suitable for X-ray diffraction analysis.^[1]

X-ray Data Collection and Refinement: A single crystal of approximate dimensions 0.20 x 0.18 x 0.15 mm was selected for analysis.^[1] Data were collected at 293(2) K using a Bruker APEXII

area-detector diffractometer with Mo K α radiation ($\lambda = 0.71073 \text{ \AA}$).^[1] A total of 4322 reflections were measured, yielding 1346 independent reflections.^[1] The crystal structure was solved and refined using established crystallographic software packages. Hydrogen atoms were placed in calculated positions and treated with a riding model during refinement.^[1]

Crystallographic Data and Supramolecular Interactions

The key crystallographic parameters and intermolecular interaction geometries for the anhydrous form are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement for Anhydrous **2-Hydroxy-3-methoxybenzoic Acid**^[1]

Parameter	Value
Chemical Formula	C ₈ H ₈ O ₄
Formula Weight	168.14 g/mol
Crystal System	Monoclinic
Space Group	P2 ₁ /n
a (Å)	3.8668 (2)
b (Å)	27.9090 (11)
c (Å)	7.0885 (3)
β (°)	94.319 (2)
Volume (Å ³)	762.81 (6)
Z (molecules/unit cell)	4
Temperature (K)	293 (2)
R-factor [$F^2 > 2\sigma(F^2)$]	0.038
wR(F^2) (all data)	0.116

Table 2: Key Supramolecular Interactions in the Anhydrous Crystal^[1]

Interaction Type	Description	Distance (Å)
Intramolecular H-Bond	Phenolic O-H...O (carbonyl)	-
Intermolecular H-Bond	Carboxylic acid O-H...O (carbonyl) forming dimers	-
π - π Stacking	Centroid-to-centroid distance between dimers	3.867 (4)
π - π Stacking	Interplanar distance between aromatic rings	3.528 (3)

In the solid state, the molecule features a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen of the carboxylic acid.[1] Furthermore, molecules form centrosymmetric dimers through intermolecular hydrogen bonds between their carboxylic acid groups. These dimeric units are then organized into infinite stacks along the crystallographic a-axis, stabilized by π - π interactions between the aromatic rings of adjacent dimers.[1]

Part 2: Monohydrate Crystal Structure

When crystallized from an aqueous solution, **2-Hydroxy-3-methoxybenzoic acid** incorporates water molecules into its crystal lattice, forming a monohydrate. This inclusion fundamentally alters the supramolecular assembly, preventing the formation of the classic carboxylic acid dimer and creating a more complex, three-dimensional hydrogen-bonded network.

Experimental Protocol: Monohydrate Form

Crystallization: Colorless single crystals of the monohydrate form were obtained by dissolving **2-Hydroxy-3-methoxybenzoic acid** in hot water. The solution was then allowed to cool and evaporate slowly at room temperature over several days.[2]

X-ray Data Collection and Refinement: Data for the monohydrate form were also collected on a Bruker APEXII area-detector diffractometer at 296(2) K.[2] The structure was solved and refined to a final R-factor of 0.040.[2] Water hydrogen atoms were located in difference Fourier maps and refined with distance restraints.[2]

Crystallographic Data and Supramolecular Interactions

The asymmetric unit of the monohydrate contains two molecules of the acid and two water molecules.[2] The water molecules act as bridges, disrupting the direct acid-acid dimerization seen in the anhydrous form.

Table 3: Crystal Data and Structure Refinement for **2-Hydroxy-3-methoxybenzoic Acid** Monohydrate[2]

Parameter	Value
Chemical Formula	C ₈ H ₈ O ₄ ·H ₂ O
Formula Weight	186.16 g/mol
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	17.9642 (4)
b (Å)	14.5225 (3)
c (Å)	6.8864 (2)
β (°)	91.770 (1)
Volume (Å ³)	1795.70 (8)
Z (molecules/unit cell)	8
Temperature (K)	296 (2)
R-factor [F ² > 2σ(F ²)]	0.040
wR(F ²) (all data)	0.110

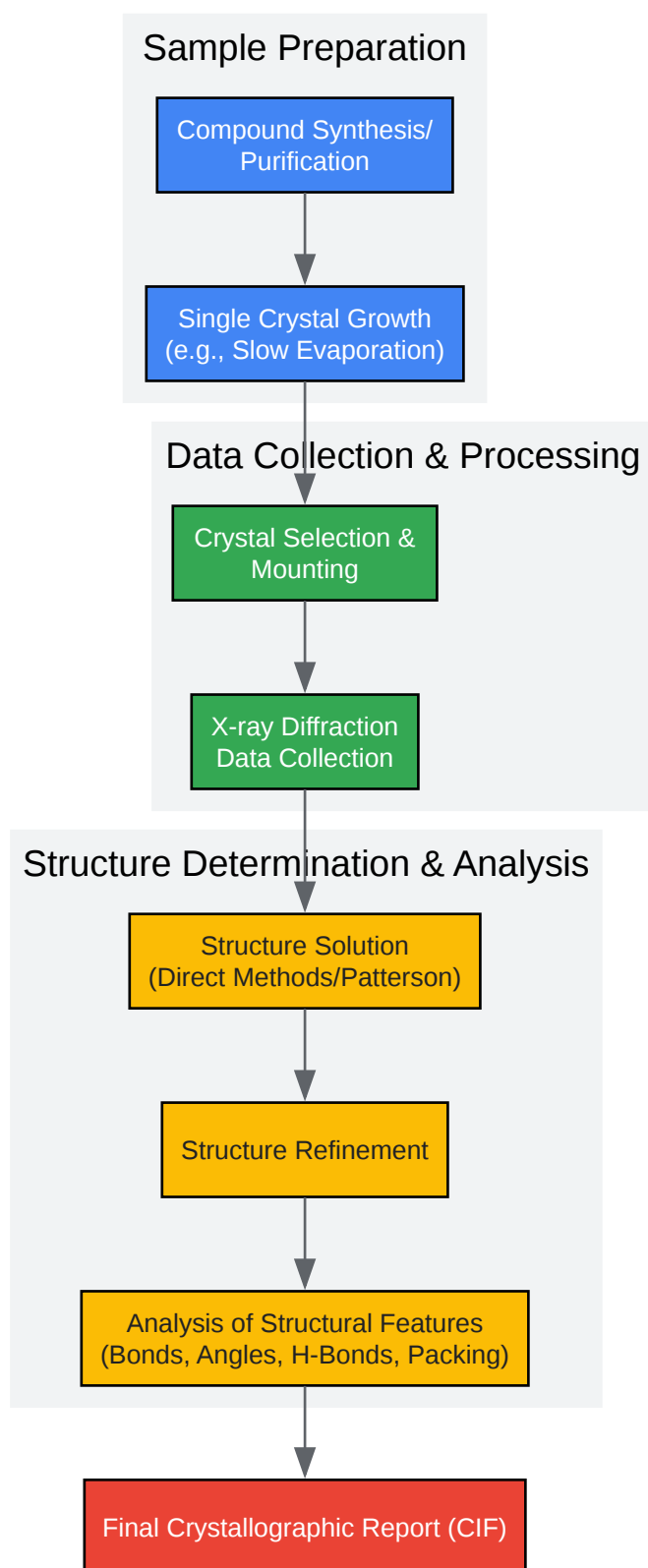
Table 4: Key Supramolecular Interactions in the Monohydrate Crystal[2]

Interaction Type	Description	Distance (Å)
Hydrogen Bonding	Water molecules connect two acid molecules ($R_4^4(12)$ ring)	-
Hydrogen Bonding	Rings assemble into helical chains via $R_6^6(18)$ rings	-
π - π Stacking	Offset stacking between neighboring helical chains	3.6432 (8)

The supramolecular structure is built from a fundamental motif where two acid molecules are connected by two water molecules, forming an $R_4^4(12)$ ring.^[2] These rings are further linked by additional O-H...O hydrogen bonds, creating infinite helical chains that propagate along the b-axis.^[2] These chains are, in turn, assembled into a stable 3D network via offset π - π stacking interactions between the aromatic rings of adjacent chains.^[2]

Visualized Experimental Workflow

The general process for determining a crystal structure via single-crystal X-ray diffraction is outlined in the workflow diagram below. This process is fundamental to the analysis of both the anhydrous and monohydrate forms discussed.



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Experimental workflow for single-crystal X-ray diffraction analysis.

Conclusion

The solid-state structure of **2-Hydroxy-3-methoxybenzoic acid** is highly sensitive to the crystallization environment. The anhydrous form, crystallized from methanol, exhibits a classic supramolecular synthon for carboxylic acids: a hydrogen-bonded dimer, which further assembles via π - π stacking. In contrast, crystallization from water yields a monohydrate where water molecules interrupt this dimerization, acting as hydrogen-bond bridges to form a complex helical chain network. Understanding such solvent-induced polymorphism is critical in drug development and materials science, as different crystalline forms of a compound can exhibit markedly different physical properties, including solubility, stability, and bioavailability.

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